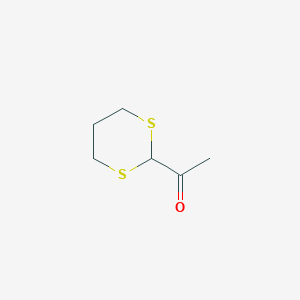
1-(1,3-Dithian-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Dithian-2-yl)ethanone is an organic compound with the molecular formula C₆H₁₀OS₂. It is a member of the dithiane family, which are cyclic thioacetals derived from carbonyl compounds. This compound is known for its stability and versatility in organic synthesis, particularly as a protecting group for carbonyl compounds .
Preparation Methods
1-(1,3-Dithian-2-yl)ethanone can be synthesized through the reaction of a carbonyl compound with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired dithiane derivative. Industrial production methods often involve the use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), which facilitate the thioacetalization process in water without the need for organic solvents .
Chemical Reactions Analysis
1-(1,3-Dithian-2-yl)ethanone undergoes various chemical reactions, including:
Scientific Research Applications
1-(1,3-Dithian-2-yl)ethanone has several applications in scientific research:
Organic Synthesis: It is widely used as a protecting group for carbonyl compounds, allowing for selective reactions at other functional groups.
Medicinal Chemistry: The compound’s stability and reactivity make it valuable in the synthesis of complex molecules, including pharmaceuticals.
Polymer Science: It is used in the synthesis of recyclable poly(dithioacetal)s through dynamic polymerization processes.
Material Science: The compound’s unique properties are exploited in the development of new materials with specific chemical and physical characteristics.
Mechanism of Action
The mechanism of action of 1-(1,3-Dithian-2-yl)ethanone primarily involves its role as a protecting group. The dithiane ring stabilizes the carbonyl compound by forming a cyclic thioacetal, which prevents unwanted reactions at the carbonyl site. This protection is achieved through the formation of a stable, six-membered ring structure that can be selectively removed under specific conditions .
Comparison with Similar Compounds
1-(1,3-Dithian-2-yl)ethanone is similar to other dithiane and dithiolane compounds, such as:
1,3-Dithiolane: Another cyclic thioacetal with a five-membered ring, used for similar protective purposes.
1,3-Dithiane: A six-membered ring compound, often used interchangeably with this compound.
(1,3-Dithian-2-yl)trimethylsilane: A derivative with a trimethylsilyl group, offering different reactivity and stability properties.
The uniqueness of this compound lies in its specific reactivity and stability, making it a preferred choice in many synthetic applications.
Properties
Molecular Formula |
C6H10OS2 |
|---|---|
Molecular Weight |
162.3 g/mol |
IUPAC Name |
1-(1,3-dithian-2-yl)ethanone |
InChI |
InChI=1S/C6H10OS2/c1-5(7)6-8-3-2-4-9-6/h6H,2-4H2,1H3 |
InChI Key |
UCTLSBFUHGKNPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1SCCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


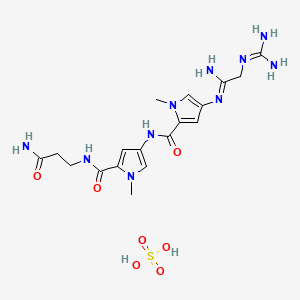
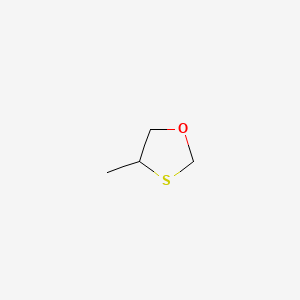
![Phenol, 4-[(4-aminophenyl)azo]-3-methyl-](/img/structure/B13793201.png)
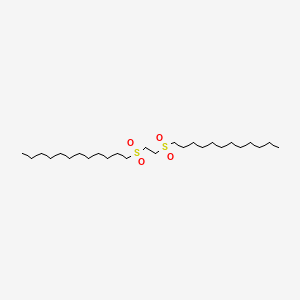
![6,10-Dithia-2-aza-spiro[4.5]decane hydrochloride](/img/structure/B13793206.png)

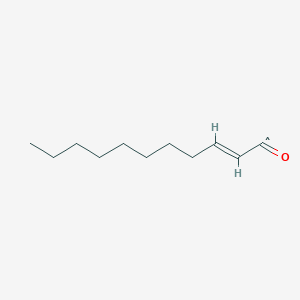
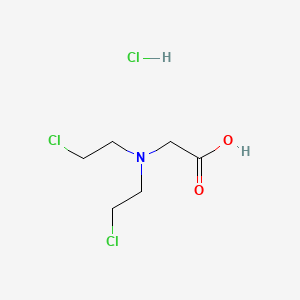
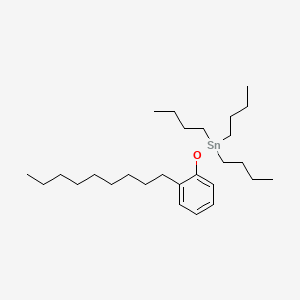
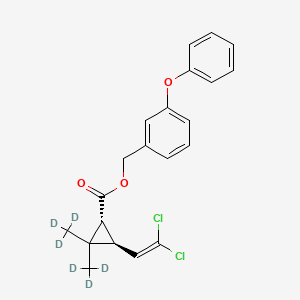

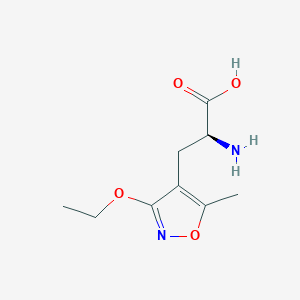
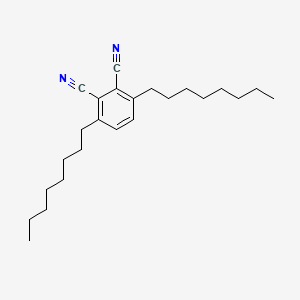
![[4-(6-chloro-1H-benzimidazol-2-yl)piperidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B13793261.png)
